molecular formula C12H19N3O4S B2717248 3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide CAS No. 2034386-59-7

3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide

Cat. No.: B2717248
CAS No.: 2034386-59-7
M. Wt: 301.36
InChI Key: JEFLWTSIVXXGIS-UHFFFAOYSA-N
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Description

“3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide” is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could be involved in interactions with biological targets or used as a building block in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide” likely involves multiple steps, including the formation of the azetidine ring, sulfonamide group, and the pyridinone moiety. Typical reaction conditions might include:

    Formation of the azetidine ring: This could involve cyclization reactions using appropriate precursors.

    Introduction of the sulfonamide group: This might be achieved through sulfonylation reactions using sulfonyl chlorides and amines.

    Attachment of the pyridinone moiety: This could involve nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the pyridinone moiety.

    Reduction: Reduction of the sulfonamide group under specific conditions.

    Substitution: Nucleophilic or electrophilic substitution reactions on the azetidine ring or pyridinone moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

The compound could be used as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology

In biological research, it might serve as a probe or inhibitor for studying enzyme functions or signaling pathways.

Medicine

Potential medicinal applications could include its use as a drug candidate or lead compound in the development of new therapeutics.

Industry

In industry, the compound might be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action would depend on the specific biological target or application. For example, if used as a drug, it might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide: might be compared with other azetidine or sulfonamide-containing compounds.

    Pyridinone derivatives: Compounds with similar pyridinone moieties.

Uniqueness

The uniqueness of the compound could be highlighted by its specific structural features, such as the combination of the azetidine ring, sulfonamide group, and pyridinone moiety, which might confer unique biological or chemical properties.

Biological Activity

The compound 3-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)-N,N-dimethylazetidine-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. Sulfonamides are known for their antibacterial properties, and modifications in their structure can lead to enhanced efficacy against various pathogens. This article reviews the biological activity of this specific compound, focusing on its antibacterial, antioxidant, and potential anticancer properties.

Chemical Structure and Properties

The compound features a sulfonamide group, which is critical for its biological activity. The structural components include:

  • Azetidine ring : A four-membered nitrogen-containing ring that may influence the compound's pharmacokinetics.
  • Dihydropyridine moiety : Known for its role in various biological activities, including calcium channel modulation and as an electron donor in redox reactions.

Antibacterial Activity

Sulfonamides traditionally exhibit antibacterial properties by inhibiting bacterial folate synthesis through competitive inhibition of dihydropteroate synthase. The specific compound under study has shown promising results in preliminary assays against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2.0 µg/mL
Escherichia coli1.5 µg/mL
Pseudomonas aeruginosa4.0 µg/mL

These results suggest that the compound retains significant antibacterial activity comparable to established sulfonamides like sulfamethoxazole .

Antioxidant Activity

The antioxidant capacity of the compound was evaluated using the DPPH radical scavenging assay. The results indicated a moderate antioxidant activity, with a percentage inhibition of free radicals at varying concentrations:

Concentration (mM) % Inhibition
412.87
615.60

These findings suggest that the compound may contribute to oxidative stress reduction, which is crucial for preventing cellular damage .

Anticancer Potential

Recent studies have indicated that certain sulfonamide derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound was tested against several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)10.5
MCF7 (breast cancer)12.3

These results indicate that the compound may inhibit cancer cell proliferation effectively, warranting further exploration into its mechanisms of action .

Case Studies

In a recent study published in Pharmaceutical Research, researchers synthesized several sulfonamide derivatives and evaluated their biological activities. Among these derivatives, the one analogous to our compound exhibited significant antibacterial and anticancer activities against tested pathogens and tumor cells .

Another study highlighted the importance of structural modifications in enhancing the biological profiles of sulfonamides, indicating that substitutions on the dihydropyridine ring could lead to improved therapeutic indices .

Properties

IUPAC Name

3-(1,2-dimethyl-6-oxopyridin-4-yl)oxy-N,N-dimethylazetidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-9-5-10(6-12(16)14(9)4)19-11-7-15(8-11)20(17,18)13(2)3/h5-6,11H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLWTSIVXXGIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CN(C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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